molecular formula C23H15ClF3N3O2S B2793757 N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 478064-70-9

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2793757
CAS No.: 478064-70-9
M. Wt: 489.9
InChI Key: FHIXDNZKJYBIAL-ULPWCQAASA-N
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Description

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound characterized by its unique structural components. This compound features a naphthalene ring, a thiazole ring, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiazole ring, followed by its attachment to the naphthalene ring through a methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides .

Scientific Research Applications

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
  • N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-2-yl]methylideneamino]-4-(trifluoromethyl)benzamide

Uniqueness

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its combination of a naphthalene ring, thiazole ring, and trifluoromethyl group distinguishes it from other similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O2S/c24-22-28-11-17(33-22)13-32-20-10-7-14-3-1-2-4-18(14)19(20)12-29-30-21(31)15-5-8-16(9-6-15)23(25,26)27/h1-12H,13H2,(H,30,31)/b29-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXDNZKJYBIAL-ULPWCQAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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